molecular formula C21H22N4O2 B2731639 3-(2-Methoxynaphthalen-1-yl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)propan-1-one CAS No. 2034222-80-3

3-(2-Methoxynaphthalen-1-yl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)propan-1-one

Cat. No.: B2731639
CAS No.: 2034222-80-3
M. Wt: 362.433
InChI Key: LNEJLBFHXUGGGG-UHFFFAOYSA-N
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Description

3-(2-Methoxynaphthalen-1-yl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)propan-1-one is a complex organic compound with potential applications in various scientific fields. This compound features a methoxynaphthalene moiety, a pyrimidinylaminoazetidine group, and a propanone structure, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxynaphthalen-1-yl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)propan-1-one typically involves multiple steps, starting with the preparation of the methoxynaphthalene derivative. This can be achieved through the methylation of naphthalene using methanol in the presence of a strong acid catalyst. The resulting methoxynaphthalene is then reacted with appropriate reagents to introduce the pyrimidinylaminoazetidine group.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale chemical synthesis, ensuring the purity and consistency of the final product. This would require optimized reaction conditions, efficient purification techniques, and adherence to safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The methoxynaphthalene moiety can be oxidized to form corresponding quinones or other oxidized derivatives.

  • Reduction: : Reduction reactions can be performed on the pyrimidinylaminoazetidine group to yield reduced derivatives.

  • Substitution: : Substitution reactions can occur at different positions on the naphthalene ring, introducing various functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.

  • Substitution: : Various electrophiles and nucleophiles can be employed, depending on the desired substitution pattern.

Major Products Formed

  • Oxidation: : Quinones, hydroquinones, and other oxidized derivatives.

  • Reduction: : Reduced pyrimidinylaminoazetidine derivatives.

  • Substitution: : Substituted naphthalene derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound can be utilized to study the interactions between small molecules and biological targets. It can serve as a probe to investigate enzyme activities, receptor binding, and other biological processes.

Medicine

In the field of medicine, this compound has potential applications in drug discovery and development. Its structural features may make it a candidate for the design of new therapeutic agents targeting specific diseases.

Industry

In industry, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical properties and reactivity.

Mechanism of Action

The mechanism by which 3-(2-Methoxynaphthalen-1-yl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)propan-1-one exerts its effects depends on its molecular targets and pathways involved. The compound may interact with specific enzymes or receptors, leading to biological responses. Further research is needed to elucidate the exact mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Methoxynaphthalen-1-yl)prop-2-yn-1-ol

  • 7-Methoxy-1-naphthylacetonitrile

  • 1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone

Uniqueness

3-(2-Methoxynaphthalen-1-yl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)propan-1-one is unique due to its combination of methoxynaphthalene, pyrimidinylaminoazetidine, and propanone groups. This combination provides distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

3-(2-methoxynaphthalen-1-yl)-1-[3-(pyrimidin-2-ylamino)azetidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O2/c1-27-19-9-7-15-5-2-3-6-17(15)18(19)8-10-20(26)25-13-16(14-25)24-21-22-11-4-12-23-21/h2-7,9,11-12,16H,8,10,13-14H2,1H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNEJLBFHXUGGGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)CCC(=O)N3CC(C3)NC4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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